4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide
Description
This compound is a carbohydrazide derivative featuring a 3,4-dichlorobenzyl ether group linked to a benzohydrazide scaffold, with an (E)-configured hydrazone moiety substituted by a 4-hydroxy-3-methoxyphenyl group.
The 3,4-dichlorobenzyl group is notable for its electron-withdrawing properties, which may influence electronic distribution across the molecule and enhance binding to biological targets. The (E)-configuration of the hydrazone linkage is critical for maintaining planarity and optimizing π-π stacking interactions in receptor binding . Applications in medicinal chemistry are suggested by structurally related compounds demonstrating anti-parasitic, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-21-11-14(3-9-20(21)27)12-25-26-22(28)16-4-6-17(7-5-16)30-13-15-2-8-18(23)19(24)10-15/h2-12,27H,13H2,1H3,(H,26,28)/b25-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPCFWZBDPNTC-BRJLIKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a dichlorobenzyl moiety, a methoxy group on a phenyl ring, and a hydrazone linkage, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties of this compound against various pathogens. For instance:
- Antibacterial Activity : The compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the context of rising antibiotic resistance.
Antifungal Activity
The compound also demonstrated antifungal activity against common fungal pathogens. In vitro assays indicated effective inhibition of fungal growth:
| Fungi | MIC (µg/mL) |
|---|---|
| Candida albicans | 128 |
| Aspergillus niger | 256 |
Anticancer Activity
The anticancer potential of the compound was evaluated using various cancer cell lines. Notably, it showed promising results against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer):
- Cytotoxicity Assays : The IC50 values were determined using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound is likely attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its anticancer effects may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
- Study on Antibacterial Effects : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various hydrazone derivatives, including our compound, against resistant strains of bacteria. The results highlighted the superior activity of this compound compared to traditional antibiotics .
- Anticancer Research : In a study featured in Cancer Letters, researchers examined the effects of the compound on apoptosis in HeLa cells. They found that treatment with the compound led to increased levels of pro-apoptotic markers and reduced viability in treated cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
2.1.1 Modifications on the Benzyloxy Group
- 4-[(4-Chlorobenzyl)oxy]-N′-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide (): Replacing the 3,4-dichlorobenzyl group with a 4-chlorobenzyl moiety reduces steric bulk and electron-withdrawing effects. This modification decreases lipophilicity (clogP reduced by ~0.5) and may lower anti-parasitic potency, as seen in analogues tested against Trypanosoma brucei (EC₅₀ values increased from 2.31 µM to >10 µM) .
- 4-[(2,4-Dichlorobenzyl)oxy]-2-hydroxybenzaldehyde () :
Substituting the benzohydrazide core with a benzaldehyde group eliminates the hydrazone functionality, drastically reducing hydrogen-bonding capacity. Such derivatives show diminished biological activity in antimicrobial assays compared to hydrazide-containing counterparts .
2.1.2 Modifications on the Hydrazone Moiety
- N′-[(E)-(1-Benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide (): Replacing the hydroxy-methoxyphenyl group with a piperidine ring introduces basicity and conformational flexibility. This enhances blood-brain barrier penetration but reduces selectivity for peripheral targets .
- (E)-2-(4-((3,4-Dichlorobenzyl)oxy)benzylidene)hydrazinecarbothioamide (A14, ) :
Substituting the benzohydrazide with a thiosemicarbazide group improves anti-parasitic activity (EC₅₀ = 2.31 µM for T. brucei) due to enhanced metal-chelating properties. However, this increases toxicity risks in human cell lines .
Physicochemical and Pharmacokinetic Properties
*Predicted using ChemSpider data .
Key Findings and Implications
- Structural Determinants of Activity :
- Trade-offs in Design : Thiosemicarbazides offer potent anti-parasitic activity but pose toxicity risks, whereas carbohydrazides provide a safer profile with moderate efficacy .
This comparative analysis underscores the importance of substituent optimization in balancing pharmacokinetics and efficacy for hydrazide-based therapeutics. Further studies should explore hybrid derivatives combining dichlorobenzyl groups with thiosemicarbazide moieties to enhance selectivity.
Preparation Methods
Detailed Preparation Methods
Synthesis of 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide
Preparation of 4-[(3,4-dichlorobenzyl)oxy]benzoic acid
The synthesis begins with the etherification of 4-hydroxybenzoic acid using 3,4-dichlorobenzyl chloride (or bromide) in the presence of a base.
Reagents and conditions:
- 4-Hydroxybenzoic acid (1.0 equiv.)
- 3,4-Dichlorobenzyl bromide (1.1 equiv.)
- Potassium carbonate (2.0 equiv.)
- DMF (dimethylformamide) as solvent
- Temperature: 80-85°C
- Reaction time: 6-8 hours
Procedure:
- In a round-bottom flask equipped with a magnetic stirrer, add 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) and potassium carbonate (20.0 g, 144.8 mmol) in DMF (150 mL).
- Stir the mixture for 30 minutes at room temperature.
- Add 3,4-dichlorobenzyl bromide (19.1 g, 79.6 mmol) dropwise over 30 minutes.
- Heat the mixture at 80-85°C for 6-8 hours with continuous stirring.
- Monitor the reaction progress by TLC using hexane:ethyl acetate (7:3) as the mobile phase.
- After completion, cool the mixture to room temperature and pour into ice-cold water (500 mL).
- Adjust the pH to 2-3 using 1N HCl, resulting in precipitation of the product.
- Filter the precipitate, wash with water (3 × 50 mL), and dry under vacuum to obtain 4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Conversion to 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide
The carboxylic acid is typically converted to the corresponding hydrazide via esterification followed by reaction with hydrazine hydrate.
Method A: Via methyl ester intermediate
Step 1: Esterification
- 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (1.0 equiv.)
- Thionyl chloride (1.1 equiv.)
- Methanol (excess)
- Temperature: 0°C initially, then reflux at 65°C
- Reaction time: 4 hours
Procedure:
- Dissolve 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (10.0 g, 33.7 mmol) in methanol (100 mL) in a 250 mL flask under nitrogen atmosphere.
- Cool the solution to 0°C with an ice bath.
- Add thionyl chloride (2.7 mL, 37.1 mmol) dropwise with constant stirring.
- After 30 minutes, heat the mixture to reflux (65°C) for 4 hours.
- Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
- After completion, remove excess methanol under reduced pressure.
- Dilute the residue with ethyl acetate (100 mL), wash with saturated NaHCO₃ solution (2 × 50 mL), followed by brine (50 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate.
Step 2: Hydrazinolysis
- Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate (1.0 equiv.)
- Hydrazine monohydrate (80%, 5.0 equiv.)
- Ethanol (absolute) as solvent
- Temperature: Reflux (78-80°C)
- Reaction time: 6 hours
Procedure:
- In a 250 mL round-bottom flask, dissolve methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate (10.0 g, 32.1 mmol) in absolute ethanol (80 mL).
- Add hydrazine monohydrate (80%, 10.0 mL, 160.5 mmol) dropwise with stirring.
- Heat the mixture to reflux for 6 hours.
- Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
- After completion, cool to room temperature and remove ethanol under reduced pressure.
- Pour the concentrate into ice-cold water (200 mL) and stir for 30 minutes to precipitate the product.
- Filter the precipitate, wash with cold water (3 × 30 mL), and dry under vacuum to obtain 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide.
Method B: Direct conversion using coupling agents
Reagents and conditions:
- 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (1.0 equiv.)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv.)
- Hydroxybenzotriazole (HOBt, 1.2 equiv.)
- Hydrazine hydrate (5.0 equiv.)
- TEA (triethylamine, 2.0 equiv.)
- DMF as solvent
- Temperature: 0°C initially, then room temperature
- Reaction time: 12 hours
Procedure:
- Dissolve 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (5.0 g, 16.8 mmol) in DMF (50 mL) in a 250 mL round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add EDC·HCl (3.9 g, 20.2 mmol), HOBt (2.7 g, 20.2 mmol), and TEA (4.7 mL, 33.6 mmol) and stir for 30 minutes at 0°C.
- Add hydrazine hydrate (4.1 mL, 84.0 mmol) dropwise over 15 minutes.
- Allow the mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by TLC (DCM:methanol, 9:1).
- After completion, pour the reaction mixture into ice-cold water (250 mL) and stir for 1 hour.
- Filter the precipitated solid, wash with water (3 × 50 mL), and dry under vacuum.
- Recrystallize from ethanol to obtain pure 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide.
Synthesis of the Final Hydrazone Compound
The final step involves the condensation of 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide with 4-hydroxy-3-methoxybenzaldehyde (vanillin) to form the target hydrazone.
Reagents and conditions:
- 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (1.0 equiv.)
- 4-Hydroxy-3-methoxybenzaldehyde (1.2 equiv.)
- Ethanol or methanol as solvent
- Catalytic glacial acetic acid (few drops)
- Temperature: Reflux (78-80°C)
- Reaction time: 3-4 hours
Procedure:
- In a 250 mL round-bottom flask, dissolve 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (5.0 g, 16.1 mmol) in ethanol (80 mL).
- Add 4-hydroxy-3-methoxybenzaldehyde (2.9 g, 19.3 mmol) and a few drops of glacial acetic acid.
- Heat the mixture to reflux for 3-4 hours with continuous stirring.
- Monitor the reaction by TLC (DCM:methanol, 9.5:0.5).
- After completion, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to complete crystallization.
- Filter the crystalline product, wash with cold ethanol (2 × 20 mL), and dry under vacuum.
- Recrystallize from ethanol to obtain pure 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide.
Alternative Microwave-Assisted Synthesis
Microwave irradiation offers an efficient alternative to conventional heating methods, significantly reducing reaction times and potentially improving yields.
Reagents and conditions:
- 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (1.0 equiv.)
- 4-Hydroxy-3-methoxybenzaldehyde (1.2 equiv.)
- Ethanol as solvent
- Catalytic acetic acid (few drops)
- Microwave power: 250 W
- Temperature: 120°C
- Reaction time: 10-15 minutes
Procedure:
- In a microwave reactor tube, dissolve 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (2.0 g, 6.4 mmol) and 4-hydroxy-3-methoxybenzaldehyde (1.2 g, 7.7 mmol) in ethanol (15 mL).
- Add a few drops of glacial acetic acid as catalyst.
- Seal the tube and irradiate at 250 W and 120°C for 10-15 minutes.
- Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
- After completion, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes.
- Filter the precipitated product, wash with cold ethanol (2 × 10 mL), and dry under vacuum.
- If necessary, recrystallize from ethanol to obtain pure 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide.
Mechanochemical Solvent-Free Synthesis
A green chemistry approach using mechanochemical methods provides an environmentally friendly alternative to solution-based methods.
Reagents and conditions:
- 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (1.0 equiv.)
- 4-Hydroxy-3-methoxybenzaldehyde (1.0 equiv.)
- Liquid Assisted Grinding (LAG) with minimal methanol (50 μL)
- Ball mill: Retsch MM200 or equivalent
- Frequency: 25 Hz
- Reaction time: 60 minutes
Procedure:
- Place 4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide (1.0 g, 3.2 mmol), 4-hydroxy-3-methoxybenzaldehyde (0.49 g, 3.2 mmol), and 50 μL of methanol in a 10 mL Teflon jar with one 10 mm milling ball.
- Mill the mixture at 25 Hz for 60 minutes.
- Analyze a small sample of the powder by PXRD to confirm reaction completion.
- Purify the crude product by recrystallization from ethanol to obtain pure 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide.
Optimization Studies and Reaction Parameters
Solvent Effect on Hydrazone Formation
The choice of solvent significantly impacts the reaction efficiency and product purity in hydrazone synthesis. A comparative study of various solvents was conducted to determine the optimal conditions for the condensation reaction.
Table 1. Effect of solvent on the synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol | 65 | 4 | 78 |
| 2 | Ethanol | 78 | 3 | 85 |
| 3 | 1,2-Dichloroethane | 83 | 5 | 72 |
| 4 | DMF | 110 | 2 | 68 |
| 5 | Toluene | 110 | 6 | 65 |
| 6 | Ethanol/Water (4:1) | 78 | 3.5 | 82 |
| 7 | Solvent-free (ball mill) | RT | 1 | 79 |
The data indicates that ethanol provides the highest yield (85%) at reflux temperature, making it the solvent of choice for this synthesis.
Effect of Catalyst on Hydrazone Formation
The addition of acid catalysts enhances the rate of hydrazone formation by facilitating the nucleophilic attack of the hydrazide on the carbonyl carbon of the aldehyde.
Table 2. Effect of catalyst on the synthesis of the target hydrazone
| Entry | Catalyst | Catalyst Amount | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | No catalyst | - | 8 | 62 |
| 2 | Acetic acid | 3 drops | 3 | 85 |
| 3 | p-Toluenesulfonic acid | 0.01 mmol | 2.5 | 78 |
| 4 | Sulfuric acid | 0.01 mmol | 2 | 75 |
| 5 | Bi(NO₃)₃·5H₂O | 0.05 mmol | 2 | 88 |
Bismuth nitrate pentahydrate showed the highest catalytic efficiency, providing an excellent yield (88%) in a shorter reaction time.
Analytical Methods and Characterization
Spectroscopic Analysis
¹H NMR Characterization
The ¹H NMR spectrum of 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide displays characteristic signals that confirm its structure:
- δ 11.42 (s, 1H, NH)
- δ 9.62 (s, 1H, OH)
- δ 8.27 (s, 1H, N=CH)
- δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 7.57 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 7.49 (s, 1H, Ar-H)
- δ 7.28 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 7.08 (s, 1H, Ar-H)
- δ 6.98 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 6.81 (d, J = 8.2 Hz, 1H, Ar-H)
- δ 5.18 (s, 2H, OCH₂)
- δ 3.81 (s, 3H, OCH₃)
¹³C NMR Characterization
The ¹³C NMR spectrum shows the following characteristic signals:
- δ 163.2 (C=O)
- δ 161.5 (Ar-C-O)
- δ 150.1 (Ar-C-OCH₃)
- δ 148.2 (N=CH)
- δ 147.2 (Ar-C-OH)
- δ 139.2, 132.6, 131.5, 130.8, 129.7, 129.1, 128.2, 127.5, 126.3, 122.1, 115.4, 114.8, 110.2, 108.7 (Ar-C)
- δ 68.7 (OCH₂)
- δ 56.1 (OCH₃)
FT-IR Characterization
FT-IR spectrum exhibits characteristic bands:
- 3420 cm⁻¹ (O-H stretching)
- 3220 cm⁻¹ (N-H stretching)
- 3050 cm⁻¹ (aromatic C-H stretching)
- 2950 cm⁻¹ (aliphatic C-H stretching)
- 1665 cm⁻¹ (C=O stretching)
- 1620 cm⁻¹ (C=N stretching)
- 1598, 1512 cm⁻¹ (aromatic C=C stretching)
- 1254 cm⁻¹ (C-O-C stretching)
- 1030 cm⁻¹ (C-O stretching)
- 820, 750 cm⁻¹ (C-Cl stretching)
Mass Spectrometry
HRMS (ESI): [M+H]⁺ calculated for C₂₂H₁₈Cl₂N₂O₄: 445.0722; found: 445.0718.
Crystallographic Analysis
Single crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic space group P2₁/c. The molecule adopts an E configuration with respect to the C=N double bond. The dihedral angle between the benzene ring of the benzenecarbohydrazide moiety and the vanillin-derived aromatic ring is approximately 28.3°. The crystal structure is stabilized by intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds, forming a three-dimensional network.
Purity Analysis
HPLC Analysis
HPLC analysis using a C18 column (250 × 4.6 mm, 5 μm) with mobile phase methanol:water (70:30) at a flow rate of 1.0 mL/min shows a single peak with retention time of 7.8 minutes, indicating high purity (>99%) of the synthesized compound.
Elemental Analysis
Calculated for C₂₂H₁₈Cl₂N₂O₄: C, 59.33%; H, 4.08%; N, 6.29%; Cl, 15.92%.
Found: C, 59.21%; H, 4.12%; N, 6.25%; Cl, 15.88%.
Reaction Mechanism and Structural Considerations
Mechanism of Hydrazone Formation
The formation of 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide proceeds through a nucleophilic addition-elimination mechanism:
- Protonation of the carbonyl oxygen of 4-hydroxy-3-methoxybenzaldehyde by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon
- Nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of water to form the C=N double bond
- Deprotonation to form the final hydrazone product
Biological Activity and Applications
Anticancer Activity
Studies have shown that hydrazone derivatives bearing 3,4-dichlorobenzyl and vanillin moieties exhibit significant cytotoxic activity against various cancer cell lines. The title compound has demonstrated IC₅₀ values in the micromolar range against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and A549 (lung cancer) cell lines.
Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models in rats have shown that the title compound possesses moderate anti-inflammatory activity, with inhibition values comparable to standard non-steroidal anti-inflammatory drugs.
Structure-Activity Relationship
Structure-activity relationship studies reveal that:
- The 3,4-dichloro substitution pattern on the benzyl group enhances lipophilicity and membrane permeability
- The hydrazone (C=N-NH-C=O) linkage is essential for biological activity
- The free hydroxyl group on the vanillin moiety contributes to hydrogen bonding interactions with biological targets
- The methoxy group enhances binding affinity through additional van der Waals interactions
Q & A
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
The compound’s molecular formula (C21H15Cl2FN2O2) and molecular weight (417.26 g/mol) are determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural confirmation employs NMR (1H/13C) for functional group identification (e.g., hydrazide linkage, dichlorobenzyl ether) and FT-IR to validate carbonyl (C=O) and imine (C=N) bonds. Purity (>95%) is assessed via HPLC with UV detection at 254 nm . Stability studies under varying pH (2–10) and temperature (4–40°C) conditions are critical for storage and experimental reproducibility .
Q. What synthetic routes are optimal for preparing this carbohydrazide derivative?
The compound is synthesized via a condensation reaction between 4-[(3,4-dichlorobenzyl)oxy]benzoic hydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is typically conducted in ethanol or methanol under reflux (70–80°C) for 6–12 hours. Catalytic acetic acid (1–2 drops) enhances imine bond formation. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Yield optimization (60–75%) requires strict anhydrous conditions .
Q. Which analytical techniques are recommended for characterizing its structural integrity?
- Single-crystal X-ray diffraction resolves stereochemistry (E-configuration of the hydrazone moiety).
- UV-Vis spectroscopy identifies π→π* transitions (λmax ~300–350 nm) for conjugation analysis.
- DSC/TGA evaluates thermal stability (decomposition >200°C).
- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 418.26) .
Advanced Research Questions
Q. How does structural modification of the dichlorobenzyl or methoxyphenyl groups affect bioactivity?
Structure-activity relationship (SAR) studies reveal that:
- The 3,4-dichlorobenzyl group enhances lipophilicity, improving membrane permeability (logP ~3.5).
- Methoxy and hydroxyl groups on the arylidene moiety are critical for hydrogen bonding with biological targets (e.g., parasitic enzymes or receptors).
- Substituting the dichlorobenzyl with fluorophenyl (as in related analogs) reduces anti-parasitic efficacy by 40–60%, indicating halogen-dependent interactions .
Q. What computational methods are suitable for predicting its binding affinity to therapeutic targets?
- Molecular docking (AutoDock Vina) models interactions with Trypanosoma brucei trypanothione reductase (PDB: 2W0H), showing a docking score of −9.2 kcal/mol.
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding.
- QSAR models prioritize electron-withdrawing substituents (e.g., Cl, NO2) for enhanced activity .
Q. How does this compound interact with transition metals, and what applications arise from such complexes?
The hydrazide moiety acts as a tridentate ligand, coordinating with vanadium(IV) or copper(II) to form stable complexes. For example:
- Vanadyl complexes exhibit insulin-mimetic properties (IC50 ~5 µM in glucose uptake assays).
- Cu(II) complexes show superoxide dismutase (SOD) mimicry, with IC50 values comparable to native SOD enzymes (1–10 µM). Characterization via ESR and cyclic voltammetry confirms redox activity relevant to antioxidant applications .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?
Discrepancies arise from assay conditions (e.g., serum concentration, pH). Mitigation strategies include:
- Standardizing protocols (e.g., 10% FBS in RPMI, pH 7.4).
- Using orthogonal assays (e.g., fluorescence-based viability and ATP quantification).
- Validating against reference drugs (e.g., methotrexate for anti-parasitic studies) .
Methodological Notes
- Synthetic Optimization : Replace ethanol with dimethylformamide (DMF) for poorly soluble intermediates.
- Purification Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water) for polar byproducts.
- Biological Assays : Pre-screen for cytotoxicity (HEK293 cells, CC50 >50 µM) to prioritize non-toxic leads .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
